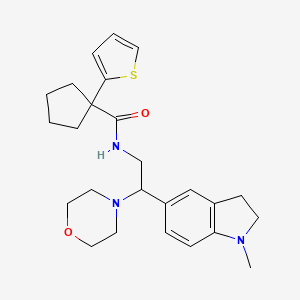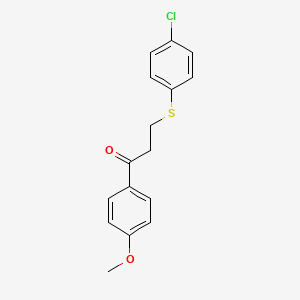
(E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Properties
(E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one, as part of a series of thioxothiazolidin-4-one derivatives, has been studied for its potential anticancer and antiangiogenic effects. Research conducted by Chandrappa et al. (2010) on novel thioxothiazolidin-4-one derivatives demonstrated significant reduction in tumor volume, cell number, and increased lifespan in mouse models of Ehrlich Ascites Tumor (EAT). These compounds showed strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation, suggesting their potential as candidates for anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Cytotoxicity and Apoptosis Induction in Human Leukemia Cells
In a study by Chandrappa et al. (2009), a range of thiazolidinone compounds, including derivatives of 2-thioxothiazolidin-4-one, were synthesized and evaluated for their cytotoxicity and induction of apoptosis in human leukemia cells. These compounds displayed moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner. The study suggested the importance of electron donating groups on the thiazolidinone moiety for their anticancer property, with certain compounds showing potent anticancer activity (Chandrappa et al., 2009).
Antifibrotic and Anticancer Activity
Kaminskyy et al. (2016) described the synthesis and evaluation of amino(imino)thiazolidinone derivatives for antifibrotic and anticancer activity. They used a one-pot three-component reaction for synthesis, and their findings indicated that while some compounds reduced the viability of fibroblasts, they did not possess anticancer effects. The study identified several thiazolidinone derivatives as candidates for further testing due to their high antifibrotic activity levels and lack of superoxide radical scavenging (Kaminskyy et al., 2016).
Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)
Volynets et al. (2013) reported on a novel ASK1 inhibitor scaffold, which included the thioxothiazolidin-4-one class. Through virtual screening and biochemical tests, they identified potent and selective small-molecule inhibitors of ASK1, a target of interest in various human disorders. Their findings contributed to understanding the structure-activity relationships of these compounds, which could have implications for pharmaceutical applications (Volynets et al., 2013).
Propriétés
IUPAC Name |
(5E)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-15(18-8-3-1-2-4-9-18)7-10-19-16(21)14(24-17(19)23)12-13-6-5-11-22-13/h5-6,11-12H,1-4,7-10H2/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWGRYBTQBCBPE-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole](/img/structure/B2463729.png)

![1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2463734.png)
![N-(thiophen-2-ylmethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2463736.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2463737.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2463739.png)



![Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate](/img/structure/B2463745.png)
![N-(3-isopropoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2463746.png)

![5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2463749.png)
